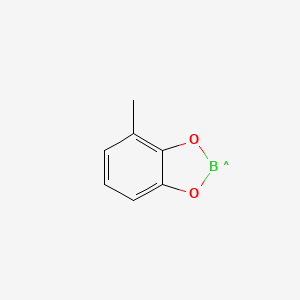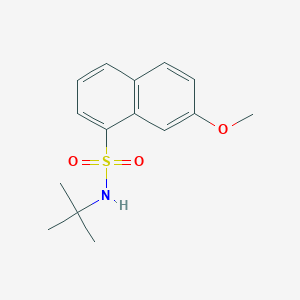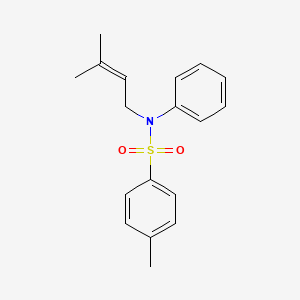![molecular formula C14H18O4S B14283065 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid CAS No. 124947-23-5](/img/structure/B14283065.png)
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid is a chemical compound with a complex structure that includes an acetylsulfanyl group, a methylphenoxy group, and a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Acetylsulfanyl Group: This can be achieved by reacting a suitable thiol with acetic anhydride under controlled conditions.
Attachment of the Methylphenoxy Group: This step involves the reaction of a suitable phenol derivative with a butanoic acid derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Final Assembly: The final step involves the combination of the acetylsulfanyl and methylphenoxy intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylsulfanyl moiety can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chloro-2-methylphenoxy)butanoic acid: Similar structure but with a chloro substituent instead of an acetylsulfanyl group.
4-(2,4-Dichlorophenoxy)butanoic acid: Contains two chloro substituents on the phenoxy ring.
Uniqueness
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
124947-23-5 |
|---|---|
Fórmula molecular |
C14H18O4S |
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
2-(acetylsulfanylmethyl)-4-(4-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C14H18O4S/c1-10-3-5-13(6-4-10)18-8-7-12(14(16)17)9-19-11(2)15/h3-6,12H,7-9H2,1-2H3,(H,16,17) |
Clave InChI |
KVOYXXVFHTZMTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCCC(CSC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


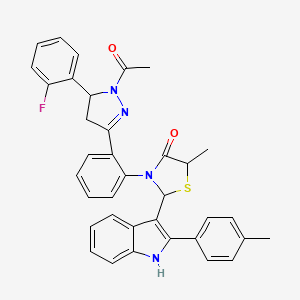
![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)
![Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14283000.png)

![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
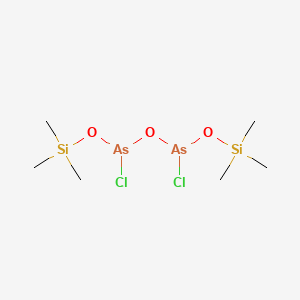
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)

